molecular formula C7H4BrN3O2 B13683608 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid

Cat. No.: B13683608
M. Wt: 242.03 g/mol
InChI Key: JBMQAXOYUJGDRH-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid is a heterocyclic compound with the molecular formula C6H4BrN3O2. This compound is part of the triazolopyridine family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-3-aminopyridine with formic acid and sodium nitrite, followed by cyclization with hydrazine hydrate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid is unique due to its specific substitution pattern and the presence of both bromine and carboxylic acid groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

6-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-5-2-11-3-9-10-6(11)1-4(5)7(12)13/h1-3H,(H,12,13)

InChI Key

JBMQAXOYUJGDRH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN2C1=NN=C2)Br)C(=O)O

Origin of Product

United States

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